molecular formula C5H4F8O B13979494 1,1,2,2,3,5,5,5-Octafluoro-1-pentanol

1,1,2,2,3,5,5,5-Octafluoro-1-pentanol

Cat. No.: B13979494
M. Wt: 232.07 g/mol
InChI Key: OVTPRUAVWYZZHK-UHFFFAOYSA-N
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Description

The compound 1,1,2,2,3,5,5,5-Octafluoro-1-pentanol (CAS 355-80-6), also referred to as 2,2,3,3,4,4,5,5-octafluoro-1-pentanol in most literature, is a fluorinated alcohol with the molecular formula C₅H₄F₈O and a molecular weight of 232.07 g/mol . Its structure features eight fluorine atoms substituted at positions 2, 3, 4, and 5 of the pentanol chain. Key physical properties include:

  • Boiling Point: 141–142°C
  • Density: 1.52–1.667 g/cm³ (varies by source)
  • Melting Point: <−50°C
  • Flash Point: 75°C
  • Solubility: Insoluble in water .

It is widely used as a cosurfactant in synthesizing silver and silver iodide nanocrystals , a monomer for fluorinated polymers , and a solvent in photopolymerization .

Properties

Molecular Formula

C5H4F8O

Molecular Weight

232.07 g/mol

IUPAC Name

1,1,2,2,3,5,5,5-octafluoropentan-1-ol

InChI

InChI=1S/C5H4F8O/c6-2(1-3(7,8)9)4(10,11)5(12,13)14/h2,14H,1H2

InChI Key

OVTPRUAVWYZZHK-UHFFFAOYSA-N

Canonical SMILES

C(C(C(C(O)(F)F)(F)F)F)C(F)(F)F

Origin of Product

United States

Preparation Methods

Fluorination of Pentanol Derivatives

One common approach involves the stepwise fluorination of pentanol or pentanol derivatives using elemental fluorine or fluorinating reagents such as cobalt trifluoride (CoF3), xenon difluoride (XeF2), or sulfur tetrafluoride (SF4). The reaction conditions are carefully controlled to achieve selective substitution of hydrogen atoms by fluorine atoms on the carbon chain without degrading the hydroxyl group.

  • Typical Reaction Conditions:

    • Temperature: Low to moderate (often below 100 °C)
    • Solvent: Anhydrous solvents like acetonitrile or dichloromethane
    • Atmosphere: Inert gas (e.g., nitrogen or argon) to prevent oxidation
    • Fluorinating agents: Elemental fluorine diluted with nitrogen or specialized reagents like Selectfluor
  • Reaction Example:
    $$
    \text{C}5\text{H}{11}\text{OH} \xrightarrow[\text{controlled fluorination}]{\text{CoF}3, \text{low temp}} \text{C}5\text{H}4\text{F}8\text{OH}
    $$

Use of Perfluorinated Precursors

Another method is the synthesis starting from perfluorinated pentane derivatives, where selective hydrolysis or reduction introduces the hydroxyl group at the terminal carbon.

  • Typical Route:

    • Starting from perfluoropentane (C5F12)
    • Partial reduction or nucleophilic substitution to replace a fluorine with a hydroxyl group
    • Controlled conditions to avoid over-reduction or side reactions
  • Advantages:

    • High fluorine content is retained
    • Better control over the position of the hydroxyl group

Catalytic Methods for Selective Hydroxylation

Recent advances include catalytic methods using transition metal catalysts (e.g., palladium or silver catalysts) to facilitate selective hydroxylation of fluorinated alkanes or alkenes under mild conditions.

  • Typical Catalysts:
    • Pd/C or AgNO3 in combination with oxidants like hydrogen peroxide
  • Outcome:
    • Introduction of the hydroxyl group at the terminal carbon with minimal defluorination

Analytical and Process Data

Parameter Typical Value / Condition Notes
Purity ≥98% Confirmed by GC-MS and NMR analysis
Boiling Point 141–142 °C Distillation under atmospheric pressure
Density 1.667 g/mL Measured at 20 °C
Storage Under dry inert atmosphere, away from air Avoids oxidation and moisture uptake
Solubility Insoluble in water Soluble in organic solvents

Research Findings and Industrial Applications

  • Nanocrystal Synthesis: The compound is used as a cosurfactant in the synthesis of silver and silver iodide nanocrystals, indicating its role in stabilizing fluorinated interfaces during nanoparticle formation.

  • Pharmaceutical Synthesis: Acts as a solvent and reagent in synthesizing fluorinated pharmaceuticals, enhancing drug bioavailability and metabolic stability.

  • Surfactant Formulation: Key ingredient in fluorinated surfactants for oil recovery and surface treatments due to its low surface energy and chemical resistance.

Summary Table of Preparation Routes

Method Starting Material Key Reagents/Conditions Advantages Limitations
Stepwise Fluorination Pentanol or derivatives Elemental fluorine, CoF3, SF4 High fluorination control Requires stringent safety measures
Perfluorinated Precursor Hydroxylation Perfluoropentane Partial reduction, nucleophilic substitution Retains perfluorination, selective Complex precursor synthesis
Catalytic Hydroxylation Fluorinated alkanes/alkenes Pd/Ag catalysts, H2O2 Mild conditions, selective hydroxylation Catalyst cost, scale-up challenges

Chemical Reactions Analysis

Types of Reactions

Octafluoroamyl alcohol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,2,3,3,4,4,5,5-Octafluoro-1-pentanol is a fluorinated alcohol with diverse applications, particularly in scientific research . It is known for its unique properties, making it useful in developing advanced materials and synthesizing other compounds .

Applications

Fluorinated Surfactants 2,2,3,3,4,4,5,5-Octafluoro-1-pentanol is a key ingredient in formulating fluorinated surfactants, which are essential in various industrial applications, including oil recovery and surface treatment processes .

Coatings and Sealants The unique properties of 2,2,3,3,4,4,5,5-Octafluoro-1-pentanol make it valuable in developing advanced coatings and sealants that require high chemical resistance and low surface energy, making it ideal for the automotive and aerospace industries .

Pharmaceuticals In the pharmaceutical sector, 2,2,3,3,4,4,5,5-Octafluoro-1-pentanol is used as a solvent and reagent in the synthesis of fluorinated compounds, which can enhance the efficacy and bioavailability of drugs . It can also be used as a building block for drug synthesis .

Analytical Chemistry This compound is utilized in analytical chemistry as a standard in mass spectrometry, helping researchers accurately identify and quantify fluorinated substances in various samples .

Environmental Applications The properties of 2,2,3,3,4,4,5,5-Octafluoro-1-pentanol allow for applications in environmental science, particularly in developing materials for capturing and degrading pollutants, contributing to cleaner ecosystems .

Nanocrystal Synthesis 2,2,3,3,4,4,5,5-Octafluoro-1-pentanol is used as a cosurfactant in the synthesis of silver and silver iodide nanocrystals . It was also used in the synthesis of Ag2S nanocrystals with a characteristic surface plasmon resonance absorption at 330nm .

Other Applications

  • Dye Solvent It is used as a dye solvent in the CD-R(W) and DVD-R(W) industry .
  • Textile Treatment Agent 2,2,3,3,4,4,5,5-Octafluoro-1-pentanol

Mechanism of Action

The mechanism of action of octafluoroamyl alcohol involves its interaction with various molecular targets through hydrogen bonding and hydrophobic interactions. Its fluorinated nature allows it to interact with both polar and non-polar molecules, making it a versatile compound in various chemical and biological processes. The pathways involved include the formation of stable complexes with proteins and other biomolecules, which can influence their structure and function .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Fluorination Patterns

Fluorinated alcohols vary in chain length, fluorine substitution, and functional group placement. Key analogues include:

Compound Name CAS Molecular Formula Fluorine Substitution Key Properties Applications/Reactivity
2,2,3,3-Tetrafluoro-1-propanol N/A C₃H₄F₄O 2,2,3,3 Lower molecular weight (160.06 g/mol); higher nucleophilicity Used in vapor-liquid equilibrium studies; less steric hindrance .
1H,1H-Perfluorohexan-1-ol 423-46-1 C₆H₃F₁₁O Full perfluorination Higher molecular weight (300.07 g/mol); stronger hydrophobicity Specialized surfactants; limited solubility in polar solvents .
3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctan-1-ol 38647-42-7 C₈H₅F₁₃O Extended fluorination Higher chain length and fluorine content; increased thermal stability Lubricant additives; surface coatings requiring extreme hydrophobicity .
1-Pentanol (non-fluorinated) 71-41-0 C₅H₁₂O None Boiling Point: 138°C; Density: 0.81 g/cm³; higher nucleophilicity Standard solvent; forms fewer byproducts in esterification reactions .

Reactivity and Functional Differences

  • Nucleophilicity: Fluorination reduces nucleophilicity. For example, in maleate esterification, 2,2,3,3,4,4,5,5-octafluoro-1-pentanol produces 20–22% hydantoin byproducts due to reduced reactivity, whereas non-fluorinated 1-octanol forms the desired product efficiently .
  • Thermal Stability: Fluorinated alcohols exhibit higher thermal stability. The octafluoro-pentanol’s boiling point (141°C) is comparable to non-fluorinated 1-pentanol (138°C), but its density (1.667 g/cm³) is double due to fluorine’s electron-withdrawing effects .

Critical Analysis of Discrepancies

  • Density Variations : Reported densities range from 1.52 to 1.667 g/cm³, likely due to purity differences or measurement methods .
  • Naming Conventions : The compound is sometimes mislabeled as "1,1,2,2,3,5,5,5-octafluoro" in queries, but literature universally uses "2,2,3,3,4,4,5,5-octafluoro" as the correct IUPAC name .

Q & A

Q. What are the key physicochemical properties of 1,1,2,2,3,5,5,5-Octafluoro-1-pentanol, and how do they influence experimental handling?

The compound (C₅H₄F₈O, MW 232.07) is a colorless liquid with a boiling point of 141°C and density of 1.519–1.667 g/cm³ depending on purity . Its high fluorine content contributes to low polarity, making it suitable as a solvent for fluorinated dyes in optical media production . When designing experiments, note its flammability (flash point 63°C) and irritant properties (Risk Code R36/37/38) . Use inert atmospheres for high-temperature reactions and ensure proper ventilation.

Q. How can researchers verify the purity of 1,1,2,2,3,5,5,5-Octafluoro-1-pentanol, and what analytical methods are recommended?

Purity analysis (>93% by GC) is critical for reproducibility . Use gas chromatography (GC) with flame ionization detection (FID) for quantitative assessment. Cross-validate with ¹⁹F NMR to confirm fluorine distribution . For advanced characterization, high-resolution mass spectrometry (HRMS) can resolve isotopic patterns due to fluorine’s high natural abundance .

Q. What synthetic routes are documented for 1,1,2,2,3,5,5,5-Octafluoro-1-pentanol, and what are their limitations?

The compound is synthesized via telomerization of tetrafluoroethylene (TFE) with methanol, followed by fluorination steps . A major challenge is controlling regioselectivity to avoid isomers like 4,4,5,5,5-pentafluoro-1-pentanol (MW 178.10), which has distinct boiling points (135°C vs. 141°C) . Optimize reaction conditions (e.g., catalysts, temperature) to minimize byproducts.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physicochemical data (e.g., density, boiling point) for this compound?

Discrepancies in density (1.519 vs. 1.667 g/cm³) and boiling points (135°C vs. 141°C) arise from variations in purity, isomer content, or measurement techniques . To address this:

  • Compare batch-specific GC profiles to identify impurities .
  • Use differential scanning calorimetry (DSC) to validate thermal properties.
  • Reference high-purity standards (>99.5%) from reputable suppliers .

Q. What experimental design strategies are effective for optimizing reactions involving 1,1,2,2,3,5,5,5-Octafluoro-1-pentanol in fluorinated dye formulations?

Employ factorial design to evaluate critical parameters (e.g., solvent ratio, temperature, catalyst loading) . For example:

  • Factors : Dye concentration (0.1–1.0 wt%), solvent purity (>99.5%), and curing time.
  • Response Variables : Dye solubility, film uniformity, and optical density.
    Use ANOVA to identify significant interactions and optimize conditions for CD-R/W or DVD-R/W applications .

Q. What are the environmental implications of 1,1,2,2,3,5,5,5-Octafluoro-1-pentanol, and how can its persistence be studied?

As a perfluorinated compound, its environmental persistence and bioaccumulation potential warrant scrutiny. Methods include:

  • Degradation Studies : Expose to UV/H₂O₂ systems and monitor via LC-MS/MS for breakdown products (e.g., shorter-chain fluorinated acids) .
  • Ecotoxicity Assays : Use Daphnia magna or algal models to assess acute/chronic toxicity .
  • Regulatory Compliance : Align with REACH (<1 t/a exemption) and CLP regulations for handling and disposal .

Q. How does the compound’s structure-property relationship impact its performance in pharmaceutical intermediates or pesticide formulations?

The −CF₂− backbone enhances lipid solubility and metabolic stability. For pesticide delivery:

  • Partition Coefficient (log P) : Measure via shake-flask method to assess membrane permeability.
  • Hydrogen Bonding : Use FTIR to evaluate −OH group interactions with active ingredients .
    Contrast with non-fluorinated analogs to isolate fluorine’s role in bioavailability .

Q. Methodological Notes

  • Data Validation : Cross-reference CAS 355-80-6 with PubChem (CID 87575429) and EINECS 206-593-4 for authoritative data .
  • Safety Protocols : Follow CLP/GHS guidelines (S26, S37/39) for spill management and personal protective equipment (PPE) .

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